molecular formula C21H20N8OS B2664228 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide CAS No. 2034232-93-2

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2664228
CAS No.: 2034232-93-2
M. Wt: 432.51
InChI Key: VTHFIDNFAIEPDZ-UHFFFAOYSA-N
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Description

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H20N8OS and its molecular weight is 432.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Pyrazolopyrimidines derivatives, closely related to the queried compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research suggests potential in treating certain cancers and inflammatory conditions (Rahmouni et al., 2016).

Antimicrobial and Antitubercular Activities

  • Pyrimidine-azitidinone analogues, similar in structure to the compound , have shown antimicrobial and antitubercular activities, suggesting their use in treating bacterial and tuberculosis infections (Chandrashekaraiah et al., 2014).

Antituberculosis Activity

  • A study on imidazo[1,2-a]pyridine-3-carboxamides, which includes a dimethylimidazo[1,2-a]pyrimidine-3-carboxamide, demonstrated potent activity against multi- and extensive drug-resistant tuberculosis strains. This indicates a promising avenue for developing new antituberculosis drugs (Moraski et al., 2011).

Antimicrobial and Insecticidal Potential

  • Compounds with pyrimidine and pyrazole linkages, similar to the queried compound, were synthesized and showed both insecticidal and antimicrobial properties. This suggests their potential use in agricultural and pharmaceutical applications (Deohate et al., 2020).

Anti-Inflammatory and Anti-Cancer Activities

  • Antipyrinyl-pyrazolo[1,5-a]pyrimidines, which are structurally related, were synthesized and demonstrated anti-inflammatory and anti-cancer activities. These compounds could be valuable in developing new treatments for inflammation and certain cancers (Kaping et al., 2020)

Synthesis of Novel Compounds

  • Various novel compounds, including pyrazolo[3,4-d]pyrimidines, were synthesized and characterized. Their potential pharmaceutical applications, such as in the development of new drugs, are noteworthy (Bondock et al., 2008).

Anti-Hepatitis B Virus Activity

  • N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives, similar to the compound of interest, were synthesized and showed activity against hepatitis B virus, indicating potential as antiviral agents (El‐Sayed et al., 2009).

Synthesis and Antimicrobial Activity

  • New heterocycles incorporating the pyrazolopyridine moiety, closely related to the compound , have been synthesized and evaluated for antimicrobial activity. This research contributes to the development of new antimicrobial agents (Abu-Melha, 2013).

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8OS/c1-13-7-14(2)29(27-13)19-8-18(23-12-24-19)28-9-15(10-28)20(30)26-21-25-17(11-31-21)16-5-3-4-6-22-16/h3-8,11-12,15H,9-10H2,1-2H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHFIDNFAIEPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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